1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone ring with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolone ring can be reduced under specific conditions to yield dihydropyrazolones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrazolones.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors. The pyrazolone ring may also interact with biological macromolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-2,3-dihydro-1H-imidazol-3-one
- 1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrrol-3-one
- 1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-5-one
Uniqueness: 1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both a hydroxyethyl group and a pyrazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-4-3-7-2-1-5(9)6-7/h1-2,8H,3-4H2,(H,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRSITQOJDGUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(NC1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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